

Comprehensive Technical Guide: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
CAS No.:	426226-94-0
Cat. No.:	B3266482

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Executive Summary

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a highly functionalized aromatic building block used primarily in medicinal chemistry and organic synthesis.[1][2][3] It serves as a critical intermediate for the development of phosphodiesterase 4 (PDE4) inhibitors, tyrosine kinase inhibitors, and psychoactive phenethylamine derivatives.

The molecule features a trisubstituted benzene ring with three distinct chemical handles:[1]

- Aldehyde (-CHO): Enables condensation reactions (e.g., reductive amination, Henry reaction).
- Aryl Iodide (-I): A reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]
- Mixed Ethers (-OEt, -OiPr): Provide specific lipophilic and steric profiles essential for Structure-Activity Relationship (SAR) tuning.[1]

Chemical Identity Table

Property	Data
CAS Number	426226-94-0
IUPAC Name	3-ethoxy-5-iodo-4-(propan-2-yloxy)benzaldehyde
Molecular Formula	C ₁₂ H ₁₅ I O ₃
Molecular Weight	334.15 g/mol
SMILES	CCOC1=CC(C=O)=CC(I)=C1OC(C)C
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DCM, DMSO, Methanol; Insoluble in water
Key Hazards	Irritant (H315, H319, H335); Light-sensitive

Structural Analysis & Electronic Properties[1] Substituent Effects

The chemical behavior of this molecule is defined by the interplay of its substituents:

- **3-Ethoxy Group:** Acts as a weak electron-donating group (EDG) via resonance, increasing electron density at the ortho (C2) and para (C6) positions.[1]
- **4-Isopropoxy Group:** A bulky EDG.[1] The isopropyl group introduces significant steric hindrance, shielding the C4 oxygen from metabolic dealkylation compared to a methoxy group. It also forces the adjacent 5-iodo group out of planarity if steric crowding is severe.[1]
- **5-Iodo Group:** A weak electron-withdrawing group (EWG) via induction but capable of donating electrons via resonance.[1] The large iodine atom at C5 provides a "soft" electrophilic site for metal insertion (oxidative addition).
- **1-Formyl Group:** A strong EWG, deactivating the ring towards electrophilic aromatic substitution but activating the C-I bond for nucleophilic attack in specific contexts.

Steric Conformation

The juxtaposition of the bulky 4-isopropoxy group and the large 5-iodo atom creates a "steric lock."^[1] The isopropyl group likely adopts a conformation away from the iodine to minimize Van der Waals repulsion. This pre-organization can influence the regioselectivity of subsequent cross-coupling reactions.

Synthesis Protocols

The synthesis of **3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde** generally follows a "Derivatization of Vanillin" strategy.^[1] The most robust route avoids the steric difficulty of iodinating a bulky ether by introducing the iodine before the isopropyl group.

Route A: The Regioselective Iodination Strategy (Recommended)

This route ensures the iodine is placed at the C5 position (ortho to the phenol) before the steric bulk of the isopropyl group is added.

Step 1: Iodination of Ethyl Vanillin

Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).^[1] Reagents: Iodine (

), Potassium Iodide (

), Basic aqueous solution (or

). Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group strongly activates

the ortho position (C5).

“

Protocol:

- Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in methanol/water.
- Add NaOH (1.1 eq) to generate the phenoxide.
- Slowly add a solution of

/

(1.05 eq) at 0–5°C.

- Stir for 2–4 hours. Acidify with HCl to precipitate 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. 5.
[1] Yield: ~85–90%.
-

Step 2: O-Alkylation (Isopropylation)

Precursor: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.[1] Reagents: 2-Bromopropane (or 2-Iodopropane), Potassium Carbonate (

), DMF.[1] Mechanism:

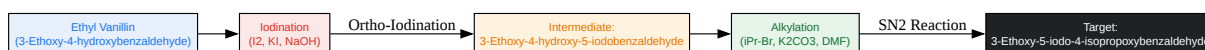
Nucleophilic Substitution.

“

Protocol:

- Dissolve the iodinated intermediate (1.0 eq) in anhydrous DMF.
- Add anhydrous (2.0 eq) and stir for 30 min to form the phenoxide anion.
- Add 2-bromopropane (1.5 eq). Note: 2-iodopropane is more reactive but more expensive.
- Heat to 60–80°C for 4–12 hours. Monitor by TLC/HPLC.
- Quench with water, extract with Ethyl Acetate.
- Purification: Recrystallization from Ethanol/Hexane or Silica Gel Chromatography.
- Target: **3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde**.

Visualization: Synthesis Workflow



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Figure 1: Step-wise synthesis starting from commercially available Ethyl Vanillin.

Reactivity & Applications

This compound is a "divergent intermediate," meaning it can be transformed into widely different classes of drugs depending on which functional group is engaged first.

The Aryl Iodide Handle (Cross-Coupling)

The C5-Iodo position is highly reactive toward Palladium (0) catalysts.[1]

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl systems, common in kinase inhibitors.
- Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-benzaldehydes, precursors to bicyclic heterocycles like isoquinolines.
- Heck Reaction: Reaction with styrenes or acrylates.

The Aldehyde Handle (Condensation)[1]

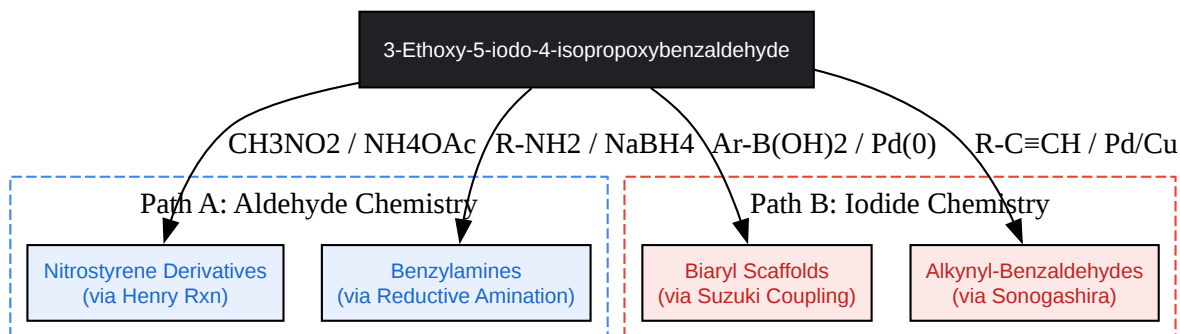
- Henry Reaction: Reaction with nitromethane () yields nitrostyrenes, which are reduced to Phenethylamines (e.g., mescaline analogs).
- Reductive Amination: Reaction with primary amines followed by reduction () yields secondary amines, a core motif in many GPCR ligands.

Application Logic: Drug Discovery

This specific substitution pattern is relevant for:

- PDE4 Inhibitors: Analogs of Apremilast (Otezla). Apremilast uses a 3-ethoxy-4-methoxy pattern.[1][2][4] Replacing the 4-methoxy with 4-isopropoxy and adding a 5-substituent (via the iodide) allows researchers to explore the "deep pocket" of the PDE4 enzyme to improve selectivity against PDE4D (associated with emesis).[1]
- Radioligands: The iodine atom can be substituted with Iodine-123 or Iodine-125 for SPECT imaging studies of neuroreceptors.[1]

Visualization: Divergent Reactivity



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Figure 2: Divergent synthetic pathways for drug discovery applications.[1]

Safety & Handling Protocols

Stability

- Light Sensitivity: Aryl iodides can undergo homolytic cleavage (deiodination) upon prolonged exposure to UV light. Store in amber glass vials.
- Oxidation: The aldehyde group can slowly oxidize to the corresponding benzoic acid (3-ethoxy-5-iodo-4-isopropoxybenzoic acid) in air.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.

Toxicology[1]

- GHS Classification: Warning.
- H302: Harmful if swallowed.
- H315/H319: Causes skin and serious eye irritation.
- Handling: Use standard PPE (Nitrile gloves, safety goggles). All reactions involving alkyl halides (2-bromopropane) or volatile iodides should be performed in a fume hood.[1]

References

- Preparation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor Synthesis)
 - Source: Royal Society of Chemistry (RSC) - Green Chemistry[1]
 - Context: Describes the laccase-catalyzed and chemical iodine
 - URL:[[Link](#)]
- Product Monograph: **3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde**
 - Source: Fluorochem Product Catalog[1]
 - Context: Physical properties, safety data (SDS), and CAS verification (426226-94-0).[1]
- Synthesis of 4-Alkoxybenzaldehydes (General Protocol)
 - Source: PrepChem[1]
 - Context: General methodology for alkylation of hydroxybenzaldehydes using alkyl halides and potassium carbonate
 - URL:[[Link](#)]
- Building Blocks for Drug Discovery: **3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde**
 - Source: BLD Pharm[1][2][3]
 - Context: Commercial availability and structural data for CAS 426226-94-0.[1]

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Sources

- 1. 103440-59-1|1-(4-Hydroxy-3-iodo-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. 103440-59-1|1-(4-Hydroxy-3-iodo-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]

- [3. 138490-95-6|2-Iodo-3,4-dimethoxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Comprehensive Technical Guide: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3266482/docs#comprehensive-technical-guide-3-ethoxy-5-iodo-4-isopropoxybenzaldehyde-1\]](https://www.benchchem.com/product/b3266482/docs#comprehensive-technical-guide-3-ethoxy-5-iodo-4-isopropoxybenzaldehyde-1)

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